N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-threonine
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Overview
Description
N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-threonine is a compound known for its fluorescent properties. It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and is often used in biochemical applications due to its ability to form stable fluorescent adducts with various biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-threonine typically involves the reaction of 5-(dimethylamino)naphthalene-1-sulfonyl chloride with D-threonine. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The sulfonyl chloride group reacts with the amino group of D-threonine, forming a stable sulfonamide linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-threonine undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles.
Oxidation and Reduction: The naphthalene ring can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used for oxidation.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction.
Major Products
The major products formed from these reactions include various substituted sulfonamides and oxidized or reduced derivatives of the naphthalene ring.
Scientific Research Applications
N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-threonine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting and quantifying various analytes.
Medicine: Utilized in diagnostic assays and imaging techniques to detect specific biomolecules.
Industry: Applied in the development of fluorescent dyes and sensors for various industrial processes.
Mechanism of Action
The mechanism by which N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-threonine exerts its effects involves the formation of a stable fluorescent adduct with target molecules. The sulfonyl group reacts with primary amino groups in proteins and peptides, forming a covalent bond. This interaction results in a fluorescent signal that can be detected and measured using various analytical techniques .
Comparison with Similar Compounds
Similar Compounds
Dansyl Chloride: Another fluorescent reagent that reacts with primary amino groups to form stable fluorescent adducts.
Dansyl Amide: Similar to dansyl chloride but with an amide group instead of a chloride group.
Dansyl Hydrazine: Contains a hydrazine group and is used for similar applications.
Uniqueness
N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-threonine is unique due to its specific interaction with D-threonine, which enhances its selectivity and sensitivity in detecting specific biomolecules. Its fluorescent properties make it a valuable tool in various scientific and industrial applications.
Properties
CAS No. |
77481-08-4 |
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Molecular Formula |
C16H20N2O5S |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(2R,3S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C16H20N2O5S/c1-10(19)15(16(20)21)17-24(22,23)14-9-5-6-11-12(14)7-4-8-13(11)18(2)3/h4-10,15,17,19H,1-3H3,(H,20,21)/t10-,15+/m0/s1 |
InChI Key |
FKKZRYVWMJRWNI-ZUZCIYMTSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)O |
Canonical SMILES |
CC(C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)O |
Origin of Product |
United States |
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